molecular formula C20H19O2PS B14186218 [2-(Benzenesulfinyl)ethyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 922737-69-7

[2-(Benzenesulfinyl)ethyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14186218
CAS No.: 922737-69-7
M. Wt: 354.4 g/mol
InChI Key: NXIAUZBRPVNFKZ-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a benzenesulfinyl group and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a benzenesulfinyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.

Medicine

In medicine, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is being explored for its potential as a therapeutic agent. Its interactions with biological molecules and metal ions could lead to the development of new drugs or diagnostic agents.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a stabilizer in polymer production. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane involves its ability to interact with metal ions and biological molecules. The benzenesulfinyl group can undergo redox reactions, while the diphenylphosphine oxide moiety can coordinate with metal centers. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the benzenesulfinyl group, making it less versatile in redox reactions.

    Benzenesulfinyl chloride: Contains the sulfinyl group but lacks the phosphine oxide moiety, limiting its coordination chemistry applications.

    Triphenylphosphine oxide: Similar in structure but with three phenyl groups, offering different steric and electronic properties.

Uniqueness

2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is unique due to the combination of the benzenesulfinyl group and the diphenylphosphine oxide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

922737-69-7

Molecular Formula

C20H19O2PS

Molecular Weight

354.4 g/mol

IUPAC Name

[2-(benzenesulfinyl)ethyl-phenylphosphoryl]benzene

InChI

InChI=1S/C20H19O2PS/c21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

NXIAUZBRPVNFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCS(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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